Hafnium tetrachloride

Nuclear Materials Processing Extractive Distillation Thermodynamics

Hafnium tetrachloride (HfCl₄) is an inorganic metal halide compound existing as a white to colorless crystalline solid with a monoclinic crystal structure. It is characterized by a molecular weight of 320.302 g/mol and a density of 3.89 g/cm³.

Molecular Formula HfCl4
Cl4Hf
Molecular Weight 320.3 g/mol
CAS No. 13499-05-3
Cat. No. B085390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium tetrachloride
CAS13499-05-3
Synonymshafnium chloride
hafnium tetrachloride
Molecular FormulaHfCl4
Cl4Hf
Molecular Weight320.3 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Hf+4]
InChIInChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
InChIKeyPDPJQWYGJJBYLF-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hafnium Tetrachloride (HfCl4, CAS 13499-05-3) for High-k Dielectric and Nuclear-Grade Precursor Applications: Procurement Specifications and Comparative Baseline


Hafnium tetrachloride (HfCl₄) is an inorganic metal halide compound existing as a white to colorless crystalline solid with a monoclinic crystal structure [1]. It is characterized by a molecular weight of 320.302 g/mol and a density of 3.89 g/cm³ [1]. Under atmospheric pressure, HfCl₄ sublimes at approximately 317–320 °C and exhibits a vapor pressure of 1 mmHg at 190 °C . As the foundational precursor in the hafnium chemical supply chain, HfCl₄ is the starting material for synthesizing virtually all other hafnium compounds, including metal-organic precursors like TEMAH and TDEAH, as well as hafnium metal and hafnium oxide (HfO₂) [2]. It is highly hygroscopic and undergoes rapid hydrolysis upon exposure to moisture, necessitating handling and storage under strictly inert atmospheric conditions .

The Inadvisability of Precursor Substitution: Why HfCl4 Cannot Be Replaced by ZrCl4, TiCl4, or Metal-Organic Alternatives Without Quantifiable Performance Impact


The substitution of Hafnium tetrachloride (HfCl₄) with closely related analogs such as Zirconium tetrachloride (ZrCl₄) or Titanium tetrachloride (TiCl₄), or even alternative hafnium precursors like TEMAH or TDMAH, is not a straightforward exchange due to fundamental differences in physical chemistry, surface reactivity, and resultant material properties. Despite the chemical similarity imposed by the lanthanide contraction, the relative volatility of HfCl₄ over ZrCl₄ in molten salt systems is a quantifiable parameter (α ≈ 1.29) that underpins industrial separation processes, highlighting a critical thermodynamic distinction [1]. In semiconductor manufacturing, while metal-organic precursors like TEMAH may offer certain nucleation advantages on specific surfaces [2], HfCl₄-derived HfO₂ films exhibit demonstrably lower leakage currents and more stoichiometric composition due to the high reactivity and carbon-free nature of the halide precursor [3]. Furthermore, the distinct nuclear properties of hafnium (thermal neutron absorption cross-section of 105 barns) compared to zirconium (0.18 barns) render ZrCl₄ entirely unsuitable as a substitute in nuclear-grade applications [4]. Therefore, a decision to switch precursors must be validated against the specific quantitative performance metrics detailed in the following evidence guide.

Quantitative Differentiation Guide for Hafnium Tetrachloride (HfCl4): Head-to-Head Performance Metrics Against Key Comparators


Relative Volatility of HfCl4 vs. ZrCl4 in Molten Salt Systems for Nuclear-Grade Separation

In the context of separating hafnium from zirconium for nuclear applications, HfCl₄ exhibits a measurably higher volatility than its close analog ZrCl₄ in molten salt media. This difference is the foundational principle for extractive distillation separation processes [1].

Nuclear Materials Processing Extractive Distillation Thermodynamics

ALD Nucleation Behavior: HfCl4 Coverage per Cycle vs. TEMAHf on Silicon Surfaces

The choice of hafnium precursor significantly impacts the initial nucleation and growth rate of HfO₂ films during Atomic Layer Deposition (ALD). A direct comparison between HfCl₄/H₂O and TEMAHf/O₃ processes reveals a quantifiable difference in coverage per cycle on specific substrates [1].

Semiconductor Manufacturing Atomic Layer Deposition (ALD) High-k Dielectrics

Comparative Adsorption Energetics of HfCl4 on Nitrided Silicon for ALD Interface Engineering

Density Functional Theory (DFT) calculations provide a quantitative basis for comparing the initial adsorption and reaction of different hafnium precursors on semiconductor surfaces. A study comparing HfCl₄ and an alkylamide precursor (Hf[N(CH₃)₂]₄) on a nitrided silicon surface revealed distinct energetic profiles [1].

Surface Chemistry Density Functional Theory (DFT) Semiconductor Interface Engineering

HfCl4 as the Universal Precursor: Quantitative Comparison of Impurity Profiles in Derived Precursors

HfCl₄ is the fundamental starting material for synthesizing all other major hafnium precursors used in the industry, including TEMAH, TDEAH, and Hf tert-butoxide. This central role in the supply chain has a direct, quantifiable impact on the impurity profiles of these downstream materials [1].

Chemical Synthesis Precursor Purity Supply Chain Management

Dielectric Tunability via Co-Deposition: HfCl4 and TiCl4 for Hafnium Titanate (HTO) Films

HfCl₄ can be used in conjunction with TiCl₄ to deposit mixed hafnium titanate (HTO) films, allowing for the tuning of the final film's dielectric constant and other electrical properties. This is a specific application where HfCl₄ is selected for its compatibility in a halide-based precursor system [1].

Materials Science High-k Dielectrics Thin Film Deposition

Optimal Application Scenarios for Hafnium Tetrachloride (HfCl4) Derived from Quantified Performance Evidence


Production of Nuclear-Grade Zirconium and Hafnium via Extractive Distillation

The quantifiable difference in relative volatility between HfCl₄ and ZrCl₄ in molten salt systems (α ≈ 1.29) [1] is the enabling principle for industrial-scale separation. This process is essential for producing zirconium with a hafnium content below 100 ppm for nuclear fuel cladding, and conversely, for enriching hafnium to high purity for use in reactor control rods. Procurement of high-purity HfCl₄ is therefore critical for any entity involved in the nuclear fuel cycle or the production of nuclear-grade materials.

Semiconductor Manufacturing: Deposition of High-Purity HfO₂ Gate Dielectrics Requiring Low Leakage Currents

For advanced CMOS devices where gate leakage current is a primary performance limiter, the use of HfCl₄ as an ALD precursor is advantageous. Comparative studies show that HfCl₄-derived films exhibit the lowest leakage currents compared to films from metal-organic precursors like TEMAH, attributed to the formation of more stoichiometric and carbon-free HfO₂ [2][3]. This scenario prioritizes electrical performance and reliability over other factors like high growth-per-cycle.

Synthesis of Other Hafnium Precursors and Organometallic Compounds

As the foundational precursor for the entire hafnium chemical supply chain, HfCl₄ is the mandatory starting material for synthesizing hafnium metal, hafnium oxide nanoparticles, and other ALD/CVD precursors such as TEMAH, TDEAH, and hafnium tert-butoxide [4]. The purity of the initial HfCl₄ directly dictates the purity and performance of these downstream materials. This scenario is essential for chemical manufacturers and research labs producing hafnium-based compounds.

Deposition of Hafnium-Based Films on 2D Materials like Graphene

When depositing high-k dielectrics on inert surfaces like graphene, the nucleation behavior of the precursor is critical. HfCl₄ has been shown to nucleate more favorably on chemical vapor deposited (CVD) graphene compared to precursors like TDMAH, leading to superior electrical performance in graphene-based field-effect transistors (GFETs) [5]. This scenario is particularly relevant for researchers and manufacturers developing next-generation nanoelectronic devices based on 2D materials.

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